molecular formula C22H24FN3O2 B11667102 (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

Cat. No.: B11667102
M. Wt: 381.4 g/mol
InChI Key: DVTAPCUAGQWSKN-HKWRFOASSA-N
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Description

(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione is a synthetic organic compound with a complex structure It features a pyrazolidine-3,5-dione core, substituted with a 4-fluorophenyl group and a 4-(dipropylamino)benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolidine-3,5-dione core, followed by the introduction of the 4-fluorophenyl group and the 4-(dipropylamino)benzylidene moiety. Key steps may include:

    Formation of the pyrazolidine-3,5-dione core: This can be achieved through the cyclization of appropriate diketones or diesters under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine-substituted benzene derivative reacts with the pyrazolidine-3,5-dione core.

    Addition of the 4-(dipropylamino)benzylidene moiety: This can be accomplished through a condensation reaction between the pyrazolidine-3,5-dione derivative and a benzaldehyde derivative containing the dipropylamino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
  • (4Z)-4-[4-(diethylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione
  • (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-chlorophenyl)pyrazolidine-3,5-dione

Uniqueness

The uniqueness of (4Z)-4-[4-(dipropylamino)benzylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylamino group and the fluorophenyl moiety may enhance its binding affinity to certain targets and influence its reactivity in chemical reactions.

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

381.4 g/mol

IUPAC Name

(4Z)-4-[[4-(dipropylamino)phenyl]methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C22H24FN3O2/c1-3-13-25(14-4-2)18-9-5-16(6-10-18)15-20-21(27)24-26(22(20)28)19-11-7-17(23)8-12-19/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,27)/b20-15-

InChI Key

DVTAPCUAGQWSKN-HKWRFOASSA-N

Isomeric SMILES

CCCN(CCC)C1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F

Canonical SMILES

CCCN(CCC)C1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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